molecular formula C6H5BrF2N4 B1406324 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide CAS No. 1706463-05-9

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

Cat. No. B1406324
M. Wt: 251.03 g/mol
InChI Key: LFGXIBUVPUCYJH-UHFFFAOYSA-N
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Description

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide, commonly referred to as DFTAP-HBr, is a synthetic organic compound that has seen increased use in scientific research in recent years. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidative Cyclization : 1-(Pyridin-2-yl)guanidine derivatives undergo oxidative cyclization using N-chlorosuccinimide and aqueous potassium carbonate, leading to the formation of [1,2,4]triazolo[4,3-a]pyridin-3-amines, including the 6,8-Difluoro variant. This process occurs in one pot and sometimes results in unexpected triazolopyridine products (Ishimoto et al., 2015).

  • Structural and Optical Properties : The structural and spectroscopic properties of [1,2,4]triazolo[4,3-a]pyridin-3-amine have been thoroughly investigated. Studies include FTIR, FT-Raman spectra, molecular structure analysis using B3LYP/6-311G(2d,2p) approach, and XRD studies revealing crystallization in the monoclinic space group (Dymińska et al., 2022).

  • Microwave Irradiation Synthesis : Novel substituted [1,2,4]triazolo[4,3-a]pyridines have been synthesized under microwave irradiation from specific starting materials, demonstrating a method to efficiently produce these compounds with characterized chemical structures (Yang et al., 2015).

Applications in Electronics and Pharmacology

  • Electroluminescent Properties for OLEDs : The [1,2,4]triazolo[4,3-a]pyridine structure has been used to synthesize bipolar red host materials for organic light-emitting diodes (OLEDs). These materials show significant electroluminescent performance with notable external quantum efficiencies, demonstrating potential in display technology (Kang et al., 2017).

  • Building Blocks for Anti-Diabetes Drug Leads : Derivatives of [1,2,4]triazolo[4,3-a]pyridine have been identified as useful scaffolds for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion. These findings indicate potential applications in anti-diabetes drug development (Mishchuk et al., 2016).

  • A Facile Synthesis of Amide Derivatives : Research has been conducted on the synthesis of amido aminomethyl fused triazoles derived from [1,2,4]triazolo[4,3-a]pyridine, highlighting their biological activities like antimicrobial, antiviral, and anticancer properties. This research underscores the chemical's versatility in pharmaceutical applications (Gandikota et al., 2017).

properties

IUPAC Name

6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4.BrH/c7-3-1-4(8)5-10-11-6(9)12(5)2-3;/h1-2H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXIBUVPUCYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1F)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 2
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 3
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 4
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 5
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
Reactant of Route 6
6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

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